N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
CAS No.:
Cat. No.: VC17955469
Molecular Formula: C7H9N
Molecular Weight: 114.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N |
|---|---|
| Molecular Weight | 114.20 g/mol |
| IUPAC Name | N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline |
| Standard InChI | InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2 |
| Standard InChI Key | RNVCVTLRINQCPJ-LQHBDRBESA-N |
| Isomeric SMILES | [2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H] |
| Canonical SMILES | CC1=CC=CC=C1N |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Isotopic Configuration
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline (IUPAC name: N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline) features a benzene ring substituted with an amino group (-ND2) and a deuteriomethyl group (-CD3) at the ortho position (Figure 1). The molecular formula C7D7H2N reflects the replacement of seven hydrogens with deuterium: two on the methyl group, four on the benzene ring, and one on the amino group .
Table 1: Key molecular properties of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C7H9N (C7D7H2N isotopic form) |
| Molecular Weight | 114.20 g/mol |
| XLogP3 | 1.3 |
| Topological Polar SA | 26 Ų |
| Hydrogen Bond Donors | 1 |
| Isotope Atom Count | 7 |
Data derived from PubChem and VulcanChem.
Resonance and Electronic Effects
The compound’s electronic structure is influenced by resonance between the amino group and the aromatic ring. The lone pair on the nitrogen atom delocalizes into the ring, stabilizing the molecule but reducing basicity compared to aliphatic amines . Deuterium substitution minimally alters this resonance but significantly impacts vibrational modes, as evidenced by infrared (IR) and Raman spectroscopy.
Synthesis and Deuteration Techniques
Catalytic Hydrogen-Deuterium Exchange
The primary synthesis route involves exposing N,N-dimethylaniline to D₂ gas under high-pressure conditions (5–10 atm) in the presence of palladium on carbon (Pd/C) at 80–120°C. This method achieves >95% deuteration efficiency at ring and methyl positions:
Table 2: Optimized deuteration conditions
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Temperature | 100°C |
| Pressure | 8 atm D₂ |
| Reaction Time | 24–48 hours |
| Deuteration Yield | 95–98% |
Purification and Analysis
Post-synthesis purification employs fractional distillation under reduced pressure (boiling point: ~184°C), followed by gas chromatography-mass spectrometry (GC-MS) to confirm isotopic purity. Nuclear magnetic resonance (¹H NMR) reveals near-complete suppression of proton signals in deuterated positions, with residual protons observable at δ 6.5–7.0 ppm (aromatic) and δ 2.3 ppm (methyl) .
Chemical Reactivity and Isotopic Effects
Acid-Base Behavior
The compound’s basicity (pKa ≈ 4.6) is marginally lower than non-deuterated aniline due to deuterium’s higher mass reducing nitrogen’s lone pair availability . In D₂O, the amino group undergoes slow exchange:
Electrophilic Substitution
Deuterium’s electron-withdrawing inductive effect slightly deactivates the ring, directing electrophiles (e.g., nitronium ions) to the para position. Comparative studies show a 10–15% rate reduction for nitration versus non-deuterated analogs.
Applications in Scientific Research
NMR Spectroscopy
The compound’s deuterium atoms provide sharp, well-resolved signals in ²H NMR, enabling precise tracking in reaction mechanisms. For example, in Pd-catalyzed cross-couplings, deuterium labels help identify regioselectivity and kinetic isotope effects (KIEs) .
| Property | N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline | N,N-Dimethylaniline |
|---|---|---|
| Molecular Weight | 114.20 g/mol | 121.18 g/mol |
| Boiling Point | 184°C | 193°C |
| KIE (C-H vs. C-D) | 6–10 | N/A |
| NMR Shift (¹H, aromatic) | δ 6.8–7.1 | δ 6.6–7.2 |
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